molecular formula C19H20N4O2 B7051708 [4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone

Cat. No.: B7051708
M. Wt: 336.4 g/mol
InChI Key: JYYVMAIXLRQROA-UHFFFAOYSA-N
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Description

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone is a complex organic compound that features both imidazole and isoquinoline moieties. These structural components are known for their significant roles in medicinal chemistry, contributing to the compound’s potential pharmacological activities.

Properties

IUPAC Name

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-18-15-5-3-2-4-14(15)12-16(22-18)19(24)23-10-6-13(7-11-23)17-20-8-9-21-17/h2-5,8-9,12-13H,6-7,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYVMAIXLRQROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)C(=O)N3CCC(CC3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as titanium isopropoxide and sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and isoquinoline rings.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, titanium isopropoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the isoquinoline moiety may interact with DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone is unique due to its combined imidazole and isoquinoline structures, which provide a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

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